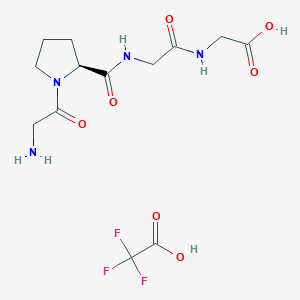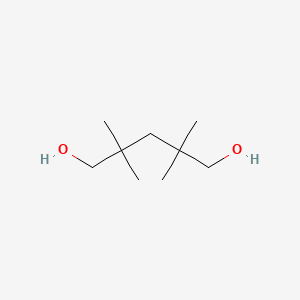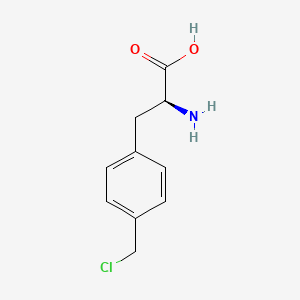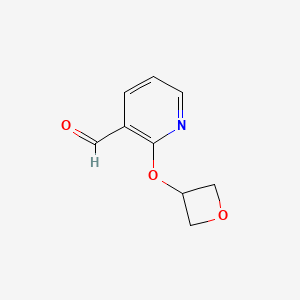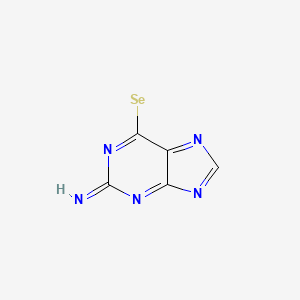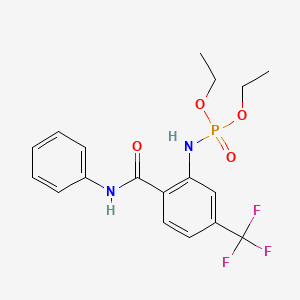
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is a complex organic compound that features a trifluoromethyl group, a phenylcarbamoyl group, and a phosphoramidate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate. The final step involves the formation of the phosphoramidate moiety, which can be achieved by reacting the intermediate with diethyl phosphoramidate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and metal-free protocols to ensure safety and efficiency .
化学反应分析
Types of Reactions
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators and photoredox catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramidates, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
科学研究应用
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism by which diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The phosphoramidate moiety can participate in phosphorylation reactions, which are crucial in regulating various biological processes .
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is unique due to the combination of its trifluoromethyl group, phenylcarbamoyl group, and phosphoramidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
属性
分子式 |
C18H20F3N2O4P |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
2-(diethoxyphosphorylamino)-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H20F3N2O4P/c1-3-26-28(25,27-4-2)23-16-12-13(18(19,20)21)10-11-15(16)17(24)22-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
InChI 键 |
ANPJXURBCPMTIC-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(NC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


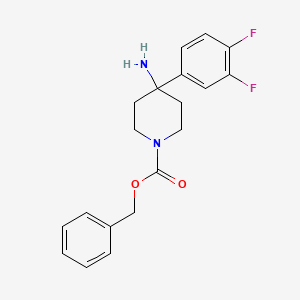
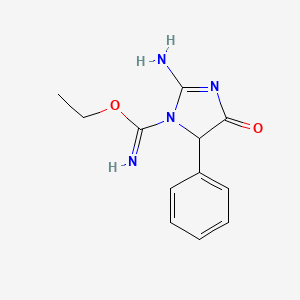
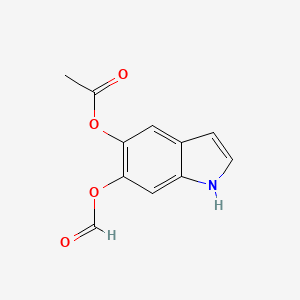
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)

